molecular formula C22H27N3O5S B2470569 methyl 4-((4-methyl-N-tosylpiperazine-1-carboxamido)methyl)benzoate CAS No. 899744-84-4

methyl 4-((4-methyl-N-tosylpiperazine-1-carboxamido)methyl)benzoate

Cat. No.: B2470569
CAS No.: 899744-84-4
M. Wt: 445.53
InChI Key: RNMRFVHKJDUBJJ-UHFFFAOYSA-N
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Description

Methyl 4-((4-methyl-N-tosylpiperazine-1-carboxamido)methyl)benzoate is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzoate ester linked to a piperazine ring, which is further substituted with a tosyl group and a methyl group. The presence of these functional groups imparts unique chemical properties to the compound, making it a subject of interest in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-((4-methyl-N-tosylpiperazine-1-carboxamido)methyl)benzoate typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Piperazine Derivative: The starting material, 4-methylpiperazine, is reacted with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base such as triethylamine to form 4-methyl-N-tosylpiperazine.

    Amidation Reaction: The tosylated piperazine is then reacted with methyl 4-formylbenzoate under conditions that promote amide bond formation, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((4-methyl-N-tosylpiperazine-1-carboxamido)methyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The methyl group on the piperazine ring can be oxidized to form a carboxylic acid derivative.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The tosyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).

Major Products Formed

    Oxidation: Carboxylic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-((4-methyl-N-tosylpiperazine-1-carboxamido)methyl)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 4-((4-methyl-N-tosylpiperazine-1-carboxamido)methyl)benzoate involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, potentially inhibiting their activity. The tosyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability. The exact pathways and targets depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-((4-methylpiperazine-1-carboxamido)methyl)benzoate: Lacks the tosyl group, which may affect its chemical properties and biological activity.

    Methyl 4-((4-tosylpiperazine-1-carboxamido)methyl)benzoate: Lacks the methyl group on the piperazine ring, potentially altering its reactivity and interactions.

Uniqueness

Methyl 4-((4-methyl-N-tosylpiperazine-1-carboxamido)methyl)benzoate is unique due to the presence of both the tosyl and methyl groups, which confer distinct chemical and biological properties. These functional groups can influence the compound’s solubility, stability, and reactivity, making it a valuable compound for various research applications.

Properties

IUPAC Name

methyl 4-[[(4-methylphenyl)sulfonyl-(4-methylpiperazine-1-carbonyl)amino]methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O5S/c1-17-4-10-20(11-5-17)31(28,29)25(22(27)24-14-12-23(2)13-15-24)16-18-6-8-19(9-7-18)21(26)30-3/h4-11H,12-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNMRFVHKJDUBJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=C(C=C2)C(=O)OC)C(=O)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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